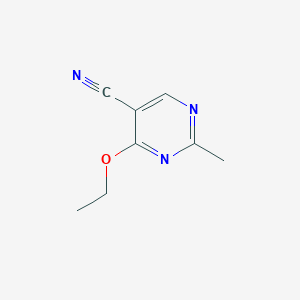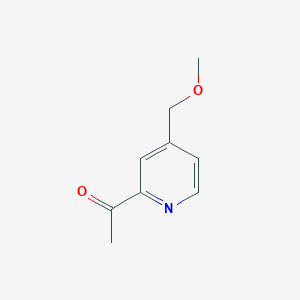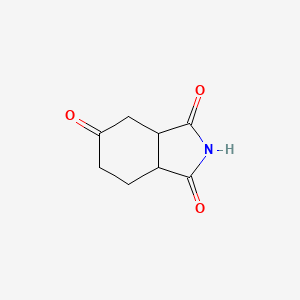
4-Ethoxy-2-methylpyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-2-methylpyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C8H9N3O It is a derivative of pyrimidine, characterized by the presence of an ethoxy group at the 4-position, a methyl group at the 2-position, and a cyano group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-2-methylpyrimidine-5-carbonitrile typically involves the reaction of 2-methylpyrimidine-5-carbonitrile with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction, resulting in the formation of the ethoxy group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxy-2-methylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can achieve reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Pyrimidine N-oxides.
Reduction: 4-ethoxy-2-methylpyrimidine-5-amine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Ethoxy-2-methylpyrimidine-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other biological pathways.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in studies involving enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of 4-ethoxy-2-methylpyrimidine-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by mimicking the natural substrate or binding to the active site. The molecular targets and pathways involved can vary, but common targets include kinase enzymes and other proteins involved in cell signaling and regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Ethoxy-2-methylpyrimidine-5-amine
- 4-Ethoxy-2-methylpyrimidine-5-thiol
- 4-Methoxy-2-methylpyrimidine-5-carbonitrile
Uniqueness
4-Ethoxy-2-methylpyrimidine-5-carbonitrile is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications in drug development and material science.
Propiedades
Fórmula molecular |
C8H9N3O |
|---|---|
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
4-ethoxy-2-methylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C8H9N3O/c1-3-12-8-7(4-9)5-10-6(2)11-8/h5H,3H2,1-2H3 |
Clave InChI |
XZQDAFYKLGHMDN-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC(=NC=C1C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzo[d]oxazol-2-ylboronic acid](/img/structure/B11917005.png)

![2-Methoxy-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11917018.png)
![(1R,5S,6S)-4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic acid](/img/structure/B11917023.png)
![7-Chloroimidazo[1,2-a]pyridin-3-amine](/img/structure/B11917027.png)

![6-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11917043.png)





